AZD1080 (CAS: 612487-72-6) is a highly potent, orally bioavailable, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Functioning via ATP-competitive binding, it exhibits single-digit to low-nanomolar affinity for human GSK-3α (Ki = 6.9 nM) and GSK-3β (Ki = 31 nM). Unlike early-generation or non-selective GSK-3 inhibitors, AZD1080 was specifically engineered to maintain high blood-brain barrier permeability (8 × 10^-3 cm/min) and robust oral bioavailability (15-24% in rats), making it a validated precursor and reference compound for rigorous in vivo pharmacodynamic studies. Its established pharmacokinetic profile and peripheral target engagement make it a critical procurement choice for laboratories transitioning from in vitro cellular assays to complex mammalian models of neurodegeneration, synaptic plasticity, and oncology [1].
Substituting AZD1080 with generic GSK-3 inhibitors, such as Lithium Chloride (LiCl) or broadly active kinase inhibitors, introduces severe methodological flaws in both cellular and in vivo workflows. LiCl, the most common benchmark, is a non-selective agent that requires massive millimolar concentrations to achieve target engagement, inevitably triggering widespread off-target toxicity and confounding cellular stress responses. Furthermore, many small-molecule kinase inhibitors suffer from poor isoform selectivity, frequently cross-reacting with structurally similar cyclin-dependent kinases (CDKs), which skews cell-cycle and proliferation data. AZD1080 overcomes these procurement bottlenecks by providing a highly specific, nanomolar-potency ATP-pocket binding mechanism that preserves a >14-fold selectivity margin over CDKs, ensuring that downstream readouts—such as tau phosphorylation or β-catenin stabilization—are exclusively driven by GSK-3 modulation rather than artifactual off-target kinase inhibition [1].
In comparative cellular assays evaluating the inhibition of tau phosphorylation, AZD1080 demonstrates an IC50 of 324 nM, whereas the non-selective reference standard Lithium Chloride (LiCl) requires an IC50 of 1.5 mM to achieve the same effect. This establishes AZD1080 as approximately 4,600 times more potent than the conventional benchmark, allowing researchers to achieve complete target engagement at sub-micromolar concentrations .
| Evidence Dimension | IC50 for tau phosphorylation inhibition |
| Target Compound Data | 324 nM |
| Comparator Or Baseline | Lithium Chloride (LiCl) at 1.5 mM |
| Quantified Difference | ~4,600-fold greater potency for AZD1080 |
| Conditions | Cells expressing human tau |
Procuring AZD1080 allows researchers to eliminate the confounding cellular stress and toxicity associated with the millimolar dosing required by generic lithium salts.
A major failure point for generic GSK-3 inhibitors is off-target binding to CDKs, which invalidates cell-cycle data. AZD1080 exhibits a Ki of 6.9 nM for GSK-3α and 31 nM for GSK-3β, while maintaining significantly weaker affinities for off-target kinases, including CDK2 (Ki = 1150 nM), CDK5 (Ki = 429 nM), and CDK1 (Ki = 1980 nM). This translates to a >14-fold to >64-fold selectivity margin against these structurally related kinases, ensuring clean GSK-3 inhibition without CDK-induced artifacts .
| Evidence Dimension | Kinase binding affinity (Ki) |
| Target Compound Data | GSK-3α (6.9 nM) and GSK-3β (31 nM) |
| Comparator Or Baseline | CDK5 (429 nM), CDK2 (1150 nM), and CDK1 (1980 nM) |
| Quantified Difference | >14-fold to >64-fold selectivity margin over nearest CDK off-targets |
| Conditions | Recombinant human kinase scintillation proximity assay |
Essential for oncology and cell-cycle research where off-target CDK inhibition would artificially alter cell proliferation and invalidate the assay.
Unlike many purely in vitro probes that fail to cross the blood-brain barrier, AZD1080 demonstrates a high BBB permeability of 8 × 10^-3 cm/min. In intact rat brain models, oral administration of AZD1080 achieves a 38% to 48% maximal inhibition of tau phosphorylation at the P-Thr231 epitope in the hippocampus within 6 hours, compared to a 0% inhibition baseline in vehicle-treated controls. This confirms robust central target engagement and predictable pharmacodynamics[1].
| Evidence Dimension | In vivo hippocampal tau phosphorylation inhibition |
| Target Compound Data | 38-48% maximal inhibition |
| Comparator Or Baseline | Vehicle control (0% baseline inhibition) |
| Quantified Difference | Up to 48% reduction in target epitope phosphorylation |
| Conditions | Intact rat brain (hippocampus) 6 hours post-administration |
Guarantees that the procured compound will successfully penetrate the CNS and engage the target in live animal models, preventing costly in vivo trial failures.
Due to its verified blood-brain barrier permeability and nanomolar potency in reducing tau phosphorylation, AZD1080 is a highly validated choice for subchronic and chronic dosing studies in transgenic rodent models of neurodegeneration, outperforming non-penetrant or toxic alternatives[1].
AZD1080's strict selectivity against CDKs makes it highly suitable for isolating the specific role of GSK-3β in tumor progression, stemness, and Notch/Wnt pathway regulation without inducing artifactual cell-cycle arrest.
Its proven ability to reverse MK-801-induced memory deficits via oral administration makes it a reliable positive control and benchmark compound for behavioral pharmacology and neuroplasticity research [1].